molecular formula C22H23N3O2 B2539219 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798410-53-3

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2539219
CAS No.: 1798410-53-3
M. Wt: 361.445
InChI Key: MVLOOGWTZXKKSP-ZHACJKMWSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have been explored for their antitubercular properties, indicating the compound's potential in addressing tuberculosis infections. Specifically, modifications around part C of the molecule improved its pharmacokinetic and pharmacodynamic behavior, showing promise against Mycobacterium tuberculosis (M. tb) with certain derivatives exhibiting good antitubercular activity (Patel & Telvekar, 2014).

Antimicrotubule Agents

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related but not identical to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide, was synthesized and identified as inhibitors of cancer cell growth. These compounds, including their ability to inhibit tubulin polymerization and tumor cell growth, highlight the potential for similar structures, like this compound, to act as antimicrotubule agents (Stefely et al., 2010).

Antiserotonin Activity

Cinnamamides, including compounds structurally related to this compound, have been conceived as structural analogs of serotonin, acting as antagonists. This activity suggests potential applications in treating conditions influenced by serotonin levels, offering a pathway for the development of new therapeutic agents (Dombro & Woolley, 1964).

Anti-seizure Effects

While not directly related, the study on piperine, a compound with similarities in the piperidinyl component, suggests that structures akin to this compound could have potential anti-seizure properties through activation of the TRPV1 receptor. This opens a possibility for research into the seizure-modulating effects of such compounds (Chen et al., 2013).

Metabolic Studies

Understanding the metabolic pathways of compounds structurally similar to this compound can provide insights into their pharmacokinetics and potential therapeutic applications. For instance, the oxidative metabolism of cinnarizine, a structurally related compound, in rat liver microsomes, sheds light on possible metabolic routes and interactions within the body (Kariya et al., 1992).

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOOGWTZXKKSP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.